5-Amino-3-hydroxy-3-methylpentanal

Description

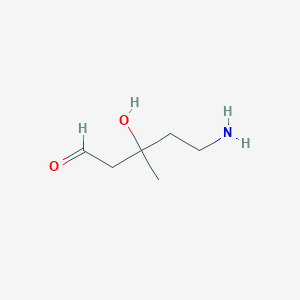

5-Amino-3-hydroxy-3-methylpentanal is a branched aldehyde featuring amino (-NH₂) and hydroxyl (-OH) functional groups at the 5th and 3rd positions, respectively, along with a methyl (-CH₃) substituent at the 3rd carbon.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

5-amino-3-hydroxy-3-methylpentanal |

InChI |

InChI=1S/C6H13NO2/c1-6(9,2-4-7)3-5-8/h5,9H,2-4,7H2,1H3 |

InChI Key |

FLDQFHXLPNWRJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)(CC=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxy-3-methylpentanal can be achieved through several methods. One common approach involves the aldol condensation of aldehydes and ketones. For instance, the reaction between 3-hydroxy-3-methylbutanal and an appropriate amine under controlled conditions can yield the desired product . The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the carbon-carbon bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxy-3-methylpentanal can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used to introduce new functional groups via substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

5-Amino-3-hydroxy-3-methylpentanal has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism by which 5-Amino-3-hydroxy-3-methylpentanal exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence the compound’s activity in biological systems, including its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Functional Group Analogues: Amino-Hydroxy Derivatives

Compounds bearing amino and hydroxyl groups, such as 5-amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 7b from ), share functional similarities with 5-amino-3-hydroxy-3-methylpentanal. These pyrazole-based structures exhibit:

- Enhanced acidity due to the hydroxyl group, facilitating deprotonation in basic conditions.

- Nucleophilic reactivity at the amino group, enabling participation in condensation or cyclization reactions.

However, the aldehyde moiety in this compound introduces distinct reactivity, such as susceptibility to oxidation (e.g., forming carboxylic acids) or participation in aldol reactions. Pyrazole derivatives, in contrast, are stabilized by aromaticity and typically undergo electrophilic substitution .

2.2 Structural Analogues: Branched Aliphatic Compounds

Branched hydrocarbons like 3-methylpentane (CAS 96-14-0, ) and 2-methylpentane (CAS 107-83-5) provide insights into the effects of branching on physical properties. For example:

| Property | 3-Methylpentane | This compound (Inferred) |

|---|---|---|

| Boiling Point | ~63°C (hydrocarbon) | Higher (due to polar groups) |

| Solubility | Insoluble in water | Water-soluble (amino/hydroxyl groups) |

| Reactivity | Inert (saturated alkane) | Reactive (aldehyde, amino, hydroxyl) |

2.3 Aldehyde-Based Analogues

- Steric effects : The 3-methyl group may hinder nucleophilic attacks at the aldehyde carbon.

- Hydrogen bonding: The hydroxyl and amino groups enhance intermolecular interactions, increasing viscosity and boiling points relative to non-polar aldehydes.

Biological Activity

5-Amino-3-hydroxy-3-methylpentanal is a compound with the molecular formula C6H13NO2, known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H13NO2

- Molecular Weight : 129.18 g/mol

- CAS Number : 79123322

This compound is characterized by the presence of an amino group, a hydroxyl group, and a branched-chain structure, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential role as a modulator in neurotransmission and metabolic pathways.

- Neuroprotective Effects :

- Metabolic Regulation :

Metabolic Effects

In another study focusing on amino alcohols, researchers demonstrated that certain derivatives could significantly influence glucose metabolism and insulin sensitivity in vitro. These findings suggest that this compound might also exhibit similar effects, warranting further investigation into its potential as an anti-diabetic agent .

Comparative Biological Activity Table

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential neuroprotective effects | |

| Related Amino Alcohols | Modulation of glucose metabolism | |

| Other Neuroprotective Agents | Reduction of excitotoxicity |

Pharmacological Potential

Recent studies have begun to explore the pharmacological potential of this compound. Preliminary findings suggest it may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions. The compound's ability to modulate cytokine release has been observed in cellular models .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Current data on this compound indicate low toxicity levels; however, comprehensive studies are necessary to establish its safety for therapeutic use fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.